tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate: is an organic compound with the molecular formula C10H12ClFN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 3-chloro-2-fluoropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include dehalogenated derivatives of the compound.
Scientific Research Applications
tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-4-fluoropyridin-3-yl)carbamate
Uniqueness
tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in specific positions can influence its reactivity and interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
2680875-34-5 |
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Molecular Formula |
C10H12ClFN2O2 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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